(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride is a chiral compound classified as an amino acid derivative. It is structurally related to the amino acid leucine and is characterized by the presence of an acetamido group at the 6-position of the hexanoate chain. This compound is primarily used in pharmaceutical research and development due to its potential biological activities and applications in drug synthesis.
The compound can be synthesized from readily available precursors, often involving reactions that introduce the acetamido group into the hexanoate backbone. Notable sources of information regarding its synthesis and properties include chemical databases such as PubChem and various scientific publications that detail its chemical behavior and applications in medicinal chemistry .
(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride falls under the category of amino acid derivatives, specifically as a substituted amino acid. Its classification is significant for understanding its reactivity and potential biological functions.
The synthesis of (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride typically involves several steps, including:
Technical details regarding these methods can be found in various patent literature and chemical synthesis journals, which describe optimized conditions for high yield and purity .
The molecular formula for (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride is with a molecular weight of approximately 190.25 g/mol. The structure features:
This configuration contributes to its chiral nature, with specific stereochemistry around the carbon atom adjacent to the amino group.
The compound's melting point is reported to be around 104–106 °C, indicating its solid state at room temperature . Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insights into its structural characteristics.
(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride can participate in various chemical reactions typical of amino acids and their derivatives, including:
These reactions are crucial for its application in synthesizing more complex molecules in medicinal chemistry .
Relevant data indicates that it has a relatively low toxicity profile, making it suitable for further research in pharmaceutical applications .
(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride finds several scientific uses:
(S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride (CAS 23735-91-3, CID 87383486), also known as N-α-acetyl-L-lysine methyl ester hydrochloride, emerged as a critical chiral building block in the late 20th century. Its development paralleled advances in peptide mimetics and targeted drug design, where modified amino acid derivatives proved essential for optimizing metabolic stability and bioavailability. The compound’s molecular framework—combining a protected α-amino group, a methyl ester carboxylate, and a side-chain acetamido group—enabled synthetic access to complex bioactive molecules that resist enzymatic degradation better than native peptides [1] [3].
This derivative gained prominence due to its role in synthesizing lysine-containing peptidomimetics. Unlike free lysine, its protected form prevents unwanted side reactions during multi-step syntheses. The hydrochloride salt enhances solubility in polar reaction media, facilitating its use in solid-phase peptide synthesis (SPPS) and solution-phase fragment couplings. By the early 2000s, it had become cataloged by specialized suppliers (e.g., SynHet, Matrix Fine Chemicals) as a pharmaceutical intermediate for antibiotic and enzyme inhibitor development [3] [6].
Table 1: Key Molecular Properties
Property | Value | |
---|---|---|
Molecular Formula | C₉H₁₉ClN₂O₃ | |
Molecular Weight | 238.71 g/mol | |
IUPAC Name | Methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride | |
Chiral Purity | Typically >95% enantiomeric excess (ee) | |
Key Applications | Pharmaceutical intermediates, peptidomimetics, asymmetric synthesis | [1] [3] [6] |
The compound’s synthetic utility stems from its ability to serve as a chiral glycine equivalent with a protected side chain. Its α-amino group participates in Ni(II)/Schiff base methodologies—a leading approach for tailor-made amino acid synthesis. In these systems, the nickel complex of the deprotonated amino acid undergoes alkylation, Michael additions, or aldol reactions with high stereocontrol. The methyl ester and acetamido groups remain inert under these conditions, enabling selective functionalization at the α-carbon [2].
Recent advances leverage its chirality in dynamic kinetic resolutions (DKR). For example, Soloshonok’s trichlorinated ligand (derived from D-proline) facilitates stereoselective transformations of racemic amino acid precursors. In 2020, Romoff and Soloshonok demonstrated kilogram-scale synthesis of Ni(II) complexes using this ligand, achieving >99.5% chiral purity in the final product. The acetamido side chain in (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride remains non-coordinating, ensuring that stereoselectivity arises solely from the chiral ligand’s influence [2].
Table 2: Ligands for Asymmetric Synthesis Using Chiral Lysine Derivatives
Ligand | Key Feature | Stereocontrol Efficiency | |
---|---|---|---|
Soloshonok Ligand 16 | Trichlorinated benzoylphenyl motif | >99.5% ee in Ni(II) complexes | |
Hamari Ligand 19 | Binaphthalene-derived azepine | Chemically stable axial chirality | |
Belokon’ Ligand (S)-1 | Original N-(2-benzoylphenyl) proline | Moderate to high ee | [2] |
The molecular architecture of this compound—featuring a lysine backbone with orthogonal protecting groups—enables precise structural mimicry in bioactive peptides. The acetyl group shields the ε-amino group from nucleophilic attack, while the methyl ester allows late-stage carboxylate deprotection or activation. This dual protection is critical for synthesizing constrained cyclic peptides and β-turn mimetics, where lysine side chains mediate target binding [4] [6].
Key structural advantages include:
In renin inhibitors and antimicrobial peptidomimetics, this derivative provides a platform for N-methylation or heterocyclic fusion, enhancing proteolytic resistance. Its Boc-protected variant (CAS 20911-93-7) further extends utility in fragment-based drug discovery, allowing iterative couplings via N-terminal deprotection [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7